![molecular formula C27H35N3O6 B2817504 2-(3-((Benzyloxy)methyl)piperidin-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone oxalate CAS No. 1351621-54-9](/img/structure/B2817504.png)
2-(3-((Benzyloxy)methyl)piperidin-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone oxalate
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Description
2-(3-((Benzyloxy)methyl)piperidin-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone oxalate is a useful research compound. Its molecular formula is C27H35N3O6 and its molecular weight is 497.592. The purity is usually 95%.
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Scientific Research Applications
Electrochemical Synthesis
The electrochemical oxidation of related phenylpiperazine derivatives has been studied, revealing that such processes can be utilized for the synthesis of new phenylpiperazine derivatives through an environmentally friendly method. This approach offers high atom economy and safe waste disposal under ambient conditions using a carbon electrode (Nematollahi & Amani, 2011).
Wound-Healing Potential
Compounds with structures similar to the one have been synthesized and evaluated for in vivo wound-healing activity. Studies indicate that certain derivatives significantly improve wound healing, increase tensile strength, and promote faster epithelialization, highlighting the potential of such compounds in medicinal chemistry for therapeutic applications (Vinaya et al., 2009).
Antibacterial Activity
Microwave-assisted synthesis of piperidine containing derivatives has shown promising antibacterial activity. The study underlines the potential of such compounds in developing new antibacterial agents, contributing to the fight against resistant bacterial strains (Merugu, Ramesh, & Sreenivasulu, 2010).
Tyrosinase Inhibition
Research into derivatives containing the phenylpiperazine moiety has led to the discovery of potent inhibitors of mushroom tyrosinase, a key enzyme in melanogenesis. Such compounds are of interest for their depigmentation properties and as anti-browning agents in food and cosmetics (De Luca et al., 2020).
Neuroprotective Agents
The synthesis and evaluation of indole derivatives, including compounds structurally related to the one of interest, have identified dual-effective neuroprotective agents. These findings suggest a promising avenue for the treatment of neurodegenerative diseases, demonstrating the importance of chemical design in developing therapeutic agents (Buemi et al., 2013).
Antileukemic Activity
Novel derivatives have been synthesized and shown to possess significant antileukemic activity against human leukemic cell lines. This research contributes to the ongoing search for effective treatments for leukemia, emphasizing the role of chemical synthesis in drug discovery (Vinaya et al., 2012).
properties
IUPAC Name |
oxalic acid;2-[3-(phenylmethoxymethyl)piperidin-1-yl]-1-(4-phenylpiperazin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N3O2.C2H2O4/c29-25(28-16-14-27(15-17-28)24-11-5-2-6-12-24)19-26-13-7-10-23(18-26)21-30-20-22-8-3-1-4-9-22;3-1(4)2(5)6/h1-6,8-9,11-12,23H,7,10,13-21H2;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGUFTQILQRTXCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC(=O)N2CCN(CC2)C3=CC=CC=C3)COCC4=CC=CC=C4.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-((Benzyloxy)methyl)piperidin-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone oxalate |
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